Oxybutynin chloride, (R)-

Muscarinic Receptor Pharmacology Overactive Bladder Detrusor Smooth Muscle

Racemic oxybutynin introduces variability: the (S)-enantiomer is 12- to 88-fold less potent at M1-M3 receptors yet responsible for most cardiovascular toxicity. (R)-Oxybutynin chloride (CAS 1207344-05-5) eliminates this confound. • >99% enantiomeric excess-no (S)-isomer contamination for unambiguous muscarinic pharmacology. • 21-fold greater potency on bladder contractions vs. (S)-enantiomer in vivo. • Validated reference for chiral HPLC/pCEC method development and formulation stability studies.

Molecular Formula C22H32ClNO3
Molecular Weight 393.9 g/mol
CAS No. 1207344-05-5
Cat. No. B016154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxybutynin chloride, (R)-
CAS1207344-05-5
Synonyms(R)-α-Phenylcyclohexaneglycolic Acid 4-(Diethylamino)-2-butynyl Ester, Hydrochloride
Molecular FormulaC22H32ClNO3
Molecular Weight393.9 g/mol
Structural Identifiers
SMILES[H+].CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.[Cl-]
InChIInChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1
InChIKeySWIJYDAEGSIQPZ-FTBISJDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Oxybutynin Chloride CAS 1207344-05-5: Baseline Identity for Muscarinic Receptor Research & Enantiopure Procurement


(R)-Oxybutynin chloride (CAS 1207344-05-5), also referred to as aroxybutynin hydrochloride, is the purified (R)-enantiomer of the racemic antimuscarinic agent oxybutynin chloride. Chemically designated as 4-(diethylamino)but-2-yn-1-yl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate hydrochloride (C₂₂H₃₂ClNO₃, MW 393.95), this single-isomer form exhibits a melting point of 52–54°C and is readily soluble in aqueous and acidic media [1]. As an orally bioactive muscarinic acetylcholine receptor (mAChR) antagonist, (R)-oxybutynin competitively antagonizes carbachol-induced smooth muscle contractions and demonstrates antispasmodic and anticholinergic activities that are stereospecifically concentrated in the (R)-configuration . The racemate (R/S)-oxybutynin chloride has been a mainstay for overactive bladder and urinary incontinence management for decades; however, the development of high-purity (R)-oxybutynin chloride (>99% enantiomeric excess) has enabled investigation of isomer-specific pharmacology, distinct pharmacokinetic behavior, and reduced off-target burdens that cannot be achieved with generic racemic material [2][3].

Why (R)-Oxybutynin Chloride Cannot Be Substituted with Racemic Oxybutynin or Its (S)-Enantiomer in Rigorous Preclinical Research


The interchangeable use of racemic oxybutynin chloride (CAS 1508-65-2) or its (S)-enantiomer (CAS 119618-22-3) with (R)-oxybutynin chloride (CAS 1207344-05-5) introduces substantial experimental variability and misrepresents muscarinic pharmacology due to profound stereoselectivity in both target engagement and systemic exposure. At the receptor level, the (S)-enantiomer exhibits 12- to 88-fold lower antimuscarinic potency across M1, M2, and M3 subtypes relative to the (R)-form, rendering the racemate effectively a diluted active principle contaminated by an isomeric impurity with divergent off-target effects [1]. Critically, the (S)-enantiomer has been linked to the majority of racemic oxybutynin's serious cardiovascular depressive activity—a toxicological liability absent from the (R)-enantiomer—while the (R)-enantiomer is substantially better tolerated in vivo [2]. In addition, stereoselective pharmacokinetics yield different plasma exposure profiles, with the unbound fraction of (R)-oxybutynin being nearly twofold higher than that of (S)-oxybutynin, and hepatic elimination of the (R)-enantiomer occurring more slowly than its (S)-counterpart [3]. These stereospecific differences in pharmacodynamics, toxicology, and pharmacokinetics mean that substituting racemic material for (R)-oxybutynin chloride in mechanism-of-action studies, in vivo efficacy models, or formulation development will produce non-transferable and potentially misleading data.

(R)-Oxybutynin Chloride Quantitative Differentiation: Evidence-Based Procurement Guide


M1/M3 vs. M2 Muscarinic Subtype Selectivity of (R)-Oxybutynin Chloride Compared to Racemate

In functional tissue bath assays using field-stimulated rabbit vas deferens (M1), guinea pig atria (M2), and guinea pig bladder strips (M3), the (R)-enantiomer of oxybutynin and the racemate both demonstrated a statistically significant 2- to 4-fold selectivity for M1 and M3 muscarinic receptors relative to the M2 subtype (P < 0.01) [1]. The isomeric potency ratio [(S)-OXY/(R)-OXY] ranged from 12 to 88 across these receptor subtypes, confirming that the (S)-enantiomer contributes minimally to M1/M3 antagonism [1]. This receptor subtype selectivity profile is relevant because M3 receptors mediate direct detrusor contraction, while M2 receptor blockade is associated with cardiac effects, including tachycardia.

Muscarinic Receptor Pharmacology Overactive Bladder Detrusor Smooth Muscle

In Vivo Stereoselective Potency of (R)-Oxybutynin Chloride on Bladder Function and Side Effect Endpoints

In anesthetized guinea pig cystometrogram studies, the (R)-enantiomer of oxybutynin was approximately 21-fold more potent than the (S)-enantiomer at inhibiting volume-induced urinary bladder contractions, with an isomeric ratio [(S)-OXY/(R)-OXY] of ~21 [1]. For the classic antimuscarinic adverse effects of mydriasis (pupil dilation) and salivary gland secretion, the stereoselective potency difference was even more pronounced, with isomeric ratios of ~136 and ~30, respectively [1]. Importantly, the absolute potencies of (R)-oxybutynin and the racemate for mydriasis and salivation were similar to their potencies for inhibiting intravesical bladder pressure, indicating that the (R)-enantiomer carries the entire therapeutic and side effect burden of the racemate [1].

Urinary Incontinence Detrusor Overactivity Preclinical Efficacy Model

Stereoselective Plasma Protein Binding and Hepatic Clearance of (R)-Oxybutynin Chloride

In vitro and in vivo pharmacokinetic studies in human plasma and human liver microsomes reveal significant stereoselectivity in the disposition of oxybutynin enantiomers. The unbound fraction of (R)-oxybutynin in plasma is almost two times higher than that of (S)-oxybutynin, which directly influences the free drug concentration available for receptor engagement and clearance [1]. In human liver microsomes, (R)-oxybutynin and its active metabolite (R)-N-desethyloxybutynin are eliminated slightly slower than the corresponding (S)-enantiomers, while the production of desethyloxybutynin from (R)-oxybutynin is also slower than from (S)-oxybutynin [1]. Conversely, no differences were observed in the blood-plasma concentration ratios for the enantiomers, indicating that stereoselective distribution into red blood cells is not a major factor [1].

Pharmacokinetics Drug Metabolism Enantioselective ADME

Enantiopure (R)-Oxybutynin Chloride Synthesis with >99% Enantiomeric Excess for Consistent Pharmacological Data

A patent process (WO2023214426A1) describes the resolution of cyclohexylphenyl glycolic acid and the subsequent preparation of optically active (R)-oxybutynin hydrochloride with high enantiomeric purity exceeding 99% [1]. This level of stereochemical purity contrasts sharply with commercially available racemic oxybutynin chloride, which comprises a 1:1 mixture of (R)- and (S)-enantiomers, and with typical (R)-enantiomer preparations that may contain residual (S)-isomer impurities [2]. The ability to reliably obtain material with >99% enantiomeric excess ensures that experimental outcomes in receptor binding, functional assays, and in vivo studies are not confounded by even low-level contamination from the weakly active and potentially cardiodepressive (S)-enantiomer.

Chiral Resolution Process Chemistry Analytical Reference Standard

Absence of (S)-Enantiomer-Associated Cardiovascular Depressive Activity in (R)-Oxybutynin Chloride

Patent literature explicitly discloses that the S(+)-isomers of both oxybutynin and its metabolite desethyloxybutynin carry most of the serious cardiovascular depressing activity associated with racemic oxybutynin, and that the R(-)-isomer of oxybutynin is much better tolerated in vivo than the S(+)-isomer [1]. This unwanted cardiovascular liability is of particular concern in aged patient populations and individuals with pre-existing cardiovascular conditions. While the racemate contains both enantiomers in equal proportion, administration of pure (R)-oxybutynin chloride eliminates exposure to the cardiodepressive S(+)-enantiomer, thereby decoupling the desired antimuscarinic bladder effects from a toxicologically significant stereoisomer.

Cardiovascular Safety Toxicology Stereospecific Adverse Effects

(R)-Oxybutynin Chloride: Priority Research and Industrial Application Scenarios


Mechanistic Studies of Muscarinic M1/M3 Receptor Signaling in Detrusor Smooth Muscle

In vitro functional assays using isolated bladder strips or recombinant receptor systems benefit from (R)-oxybutynin chloride as a defined pharmacological tool. The compound provides the identical 2- to 4-fold M1/M3-over-M2 selectivity as the racemate but without the confounding presence of the weakly active (S)-enantiomer (12- to 88-fold less potent) [1]. This is particularly valuable when investigating subtype-specific signaling pathways or when M2 receptor blockade must be strictly controlled to avoid cardiac-related artifacts.

In Vivo Efficacy and Tolerability Studies in Preclinical Overactive Bladder Models

Animal models of detrusor overactivity, including cystometrogram studies in guinea pigs and rats, require precise dosing to establish dose-response relationships for bladder inhibition. (R)-Oxybutynin chloride demonstrates ~21-fold greater potency than (S)-oxybutynin on volume-induced bladder contractions in guinea pigs [1]. Using the pure (R)-enantiomer eliminates the need to correct for the inactive isomer present in racemic material, reduces inter-animal variability, and provides a cleaner pharmacokinetic-pharmacodynamic correlation, especially when combined with intravesical administration strategies [2].

Analytical Reference Standard for Chiral Separation and Enantiomeric Purity Determination

The availability of (R)-oxybutynin chloride with documented enantiomeric purity >99% [3] makes it an ideal reference standard for developing and validating chiral analytical methods, such as pressurized capillary electrochromatography using hydroxypropyl-β-cyclodextrin as a chiral selector [4]. It is also essential for quantifying the enantiomeric composition of bulk racemic oxybutynin chloride, monitoring stereochemical stability during formulation development, and ensuring compliance with regulatory specifications for chiral purity.

Development of Stereospecific Formulations and Alternative Routes of Administration

Population pharmacokinetic modeling indicates that the oral bioavailability of (R)-oxybutynin is only 7%, whereas intravesical administration yields 10–22% bioavailability and reduces peak-trough fluctuations of the active metabolite N-desethyloxybutynin from 24% (oral) to 8% (intravesical) [2]. These data support the use of (R)-oxybutynin chloride in the development of novel delivery systems—such as intravesical solutions, transdermal patches, or extended-release oral formulations—that aim to maximize bladder exposure while minimizing systemic metabolite formation and associated side effects.

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